molecular formula C18H10Cl2N2O2 B2852354 3,6-bis(4-chlorobenzoyl)pyridazine CAS No. 400088-05-3

3,6-bis(4-chlorobenzoyl)pyridazine

Cat. No.: B2852354
CAS No.: 400088-05-3
M. Wt: 357.19
InChI Key: YSMDWRNUJVOVOS-UHFFFAOYSA-N
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Description

6-(4-Chlorobenzoyl)-3-pyridazinylmethanone: is a complex organic compound that features a pyridazine ring substituted with a chlorobenzoyl group and a chlorophenyl group

Preparation Methods

The synthesis of 6-(4-Chlorobenzoyl)-3-pyridazinylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-(4-Chlorobenzoyl)-3-pyridazinylmethanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines using reagents like lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

6-(4-Chlorobenzoyl)-3-pyridazinylmethanone: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 6-(4-Chlorobenzoyl)-3-pyridazinylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

6-(4-Chlorobenzoyl)-3-pyridazinylmethanone: can be compared with similar compounds such as 4,4’-Dichlorobenzophenone . While both compounds contain chlorobenzoyl groups, 6-(4-Chlorobenzoyl)-3-pyridazinylmethanone features a pyridazine ring, which imparts unique chemical and biological properties. This structural difference can result in distinct reactivity and applications.

Properties

IUPAC Name

[6-(4-chlorobenzoyl)pyridazin-3-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O2/c19-13-5-1-11(2-6-13)17(23)15-9-10-16(22-21-15)18(24)12-3-7-14(20)8-4-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMDWRNUJVOVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NN=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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